molecular formula C24H27N3O3 B14093161 N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B14093161
M. Wt: 405.5 g/mol
InChI Key: YWVCORBAOGRGTR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core fused with various functional groups. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide involves multiple steps. One common method includes the multicomponent reaction (MCR) approach, which efficiently generates complex molecular architectures. For instance, the synthesis may involve the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of such compounds often employs metal-catalyzed synthesis and green chemistry approaches to ensure eco-friendly and cost-effective processes. Techniques like Friedländer cyclization and hydroamination of terminal alkynes followed by cyclization are commonly used .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-{8-methoxy-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and applications. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide

InChI

InChI=1S/C24H27N3O3/c1-4-16-5-7-17(8-6-16)25-22(28)14-27-10-9-21-20(13-27)24(29)19-12-18(30-3)11-15(2)23(19)26-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3,(H,25,28)(H,26,29)

InChI Key

YWVCORBAOGRGTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=CC(=C4)OC)C

Origin of Product

United States

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